Allomatrine

描述

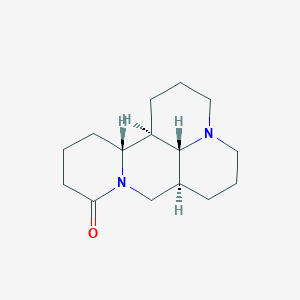

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-KYEXWDHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118430 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-39-4 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allomatrine: A Technical Guide to Natural Sources and Isolation Methodologies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Allomatrine is a tetracyclic quinolizidine alkaloid, a diastereomer of matrine, found predominantly in plants of the Sophora genus. Like its isomers, this compound exhibits a range of pharmacological activities that make it a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing the plant species and parts in which it is most abundant. Furthermore, it presents a comprehensive analysis of the conventional and advanced methodologies for its extraction and purification, supported by quantitative data and detailed experimental protocols. Visualizations of the isolation workflow and relevant biological pathways are included to facilitate a deeper understanding of the scientific principles and practical applications involved in the study of this promising natural product.

Natural Sources of this compound

This compound, along with its isomers matrine and oxymatrine, is primarily isolated from various species of the Sophora genus, which belongs to the Fabaceae (legume) family.[1] These plants are widely distributed across Asia and are a cornerstone of traditional Chinese medicine.[2] The primary source is Sophora flavescens Ait., commonly known as "Ku Shen".[2][3] While the roots are the most common part used for extraction, the alkaloids are also present in other parts of the plants.[2][4]

The main plant sources for this compound and related matrine-type alkaloids are summarized in the table below.

Table 1: Primary Natural Sources of this compound

| Plant Species | Common Name(s) | Primary Part(s) Used | Key References |

|---|---|---|---|

| Sophora flavescens Ait. | Ku Shen | Roots, Seeds | [2][3][4] |

| Sophora alopecuroides L. | Ku Dou Zi | Whole Plant, Roots, Seeds | [4][5][6] |

| Sophora subprostrata Chun & T.Chen | Shan Dou Gen | Roots | [4][7] |

| Sophora tonkinensis Gagnep. | Shan Dou Gen | Roots, Aerial Parts | [4] |

| Sophora moorcroftiana | - | Branches, Roots | [8] |

| Sophora chrysophylla | Māmane | Bark | [4] |

| Sophora tetraptera | Kowhai | Bark |[4] |

Isolation and Purification Methodologies

The isolation of this compound is typically performed as part of a total alkaloid extraction from Sophora species, where it is co-extracted with matrine and oxymatrine. The process involves an initial extraction step to obtain a crude alkaloid mixture, followed by multi-step purification to isolate the individual compounds.

Extraction Techniques

Both conventional and modern techniques are employed to extract matrine-type alkaloids from plant material.

-

Conventional Solvent Extraction: This is the most traditional approach and includes methods like maceration, decoction (boiling in water), and reflux extraction using organic solvents.[9] Common solvents include ethanol, methanol, and aqueous solutions of these alcohols.[2][9] Acid-water extraction followed by liquid-liquid extraction with a solvent like chloroform is also used to selectively partition the alkaloids.[8]

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. It offers significantly reduced extraction times and solvent consumption compared to conventional methods.

-

Laser Extraction (LE): A novel and ultrafast method where femtosecond pulsed laser irradiation is applied to a suspension of the plant powder.[10] This process induces cavitation, which rapidly disrupts plant cell walls and releases the intracellular contents, leading to exceptionally high extraction rates.[10]

-

Solid-Phase Extraction (SPE): SPE is used for both extraction and purification. Methods utilizing molecularly imprinted polymers (MIPs) have been developed to selectively bind and isolate matrine from complex extracts.[11] These MIPs are created using matrine as a template molecule, resulting in cavities that are highly selective for matrine and its isomers.[11]

Table 2: Comparison of this compound (Matrine-Type Alkaloid) Extraction Methods

| Method | Solvent(s) | Key Parameters | Yield/Recovery | Purity Achieved | Reference |

|---|---|---|---|---|---|

| Decoction & Ion Exchange | Ethanol-Aqueous Solution | Not specified | Not specified | 81.56% (Matrine) | [9] |

| Microwave-Assisted (MAE) | 60% Ethanol | 500 W, 50°C, 10 min | 14.37 mg/g (Oxymatrine) | Crude Extract | [10] |

| Laser Extraction (LE) | 60% Ethanol | Room Temp, 1 min | 936.8 mg/(g·h) (Oxymatrine) | Crude Extract | [10] |

| Silica-Confined Ionic Liquid SPE | Methanol | Room Temp | 93.4% (Oxymatrine) | High (interference removed) | [12] |

| Molecularly Imprinted SPE | Not specified | Not specified | 89.2% (Matrine) | High (Enrichment factor 29) |[11] |

Purification Techniques

After obtaining a crude extract rich in total alkaloids, various chromatographic techniques are required to separate this compound from its isomers and other impurities.

-

Column Chromatography: This is the most common method for purification. Silica gel and polyamide are frequently used as the stationary phase.[4] Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) separates the compounds based on their polarity.

-

Recrystallization: This technique is often used as a final step to achieve high purity. The semi-purified alkaloid is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution.[4]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure standards for research, prep-HPLC is the method of choice. It offers high resolution and can effectively separate structurally similar diastereomers like matrine and this compound.[10]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Total Alkaloids

This protocol is adapted from the methodology for extracting oxymatrine from Sophora flavescens.

-

Sample Preparation: Dry the roots of Sophora flavescens at 60°C and grind them into a fine powder (e.g., 200-mesh).

-

Extraction Setup: Place 1.0 g of the dried powder into a microwave extraction vessel.

-

Solvent Addition: Add 20 mL of 60% aqueous ethanol solution to the vessel (achieving a 20:1 liquid-to-material ratio).

-

Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Set the parameters to 500 W power, a temperature of 50°C, and an extraction time of 10 minutes.

-

Post-Extraction: After the cycle is complete, allow the vessel to cool. Centrifuge the resulting suspension to pellet the plant debris.

-

Collection: Collect the supernatant, which contains the crude alkaloid extract. This extract can be concentrated under reduced pressure for further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for separating matrine-type alkaloids.

-

Sample Preparation: Take the concentrated crude extract from Protocol 1 and dissolve it in a minimal amount of the initial mobile phase. Alternatively, adsorb the dry extract onto a small amount of silica gel to create a dry powder for loading.

-

Column Packing: Prepare a glass column packed with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like hexane or the initial mobile phase.

-

Sample Loading: Carefully load the prepared sample onto the top of the packed silica gel bed.

-

Elution: Begin elution with a solvent system, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). A common gradient might be Chloroform:Methanol from 100:1 to 10:1 (v/v).

-

Fraction Collection: Collect the eluate in separate fractions using test tubes.

-

Analysis: Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pooling and Concentration: Combine the fractions containing the purified target alkaloid (this compound) and concentrate them using a rotary evaporator to yield the isolated compound. Purity can be confirmed by HPLC analysis.

Mandatory Visualizations

Experimental Workflow

References

- 1. Matrine - Wikipedia [en.wikipedia.org]

- 2. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jayuanbio.com [jayuanbio.com]

- 4. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of matrine and oxymatrine in Sophora subprostata by CE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN111138433A - Method for extracting and purifying matrine from sophora moorcroftianain - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrine-imprinted monolithic stationary phase for extraction and purification of matrine from Sophorae flavescentis Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective extraction and separation of oxymatrine from Sophora flavescens Ait. extract by silica-confined ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

Allomatrine: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomatrine is a tetracyclic quinolizidine alkaloid and a diastereomer of matrine, both of which are found in plants of the Sophora genus. While matrine has been extensively studied for its diverse pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities, this compound remains a comparatively under-investigated compound.[1] This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activity of this compound. It aims to summarize the available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways to facilitate further research and drug development efforts centered on this promising natural product.

Anticancer Activity

The most significant biological activity reported for this compound to date is its anticancer potential, specifically against human lung cancer.

Quantitative Data

Currently, specific IC50 values for this compound's cytotoxic effects are not widely published. However, one study on the human lung adenocarcinoma cell line, A549, demonstrated that this compound significantly inhibits cell proliferation and invasion.[2] The effects were attributed to the induction of reactive oxygen species (ROS) production, promotion of apoptosis, and cell cycle arrest at the G2/M phase.[2]

For comparative context, studies on matrine have reported IC50 values across various cancer cell lines, as detailed in the table below. It is crucial to note that these values are for matrine , not this compound, and are provided for informational purposes only, as stereoisomers can exhibit different potencies.

| Cancer Cell Line | Matrine Concentration | Observed Effect | Reference |

| A549 (Lung Cancer) | ≥10 μM | Significant inhibition of cell viability and induction of apoptosis. | [3] |

| HeLa (Cervical Cancer) | 0–10 mM | Dose- and time-dependent inhibition of cell proliferation. | [4] |

| SiHa (Cervical Cancer) | 0–10 mM | Dose- and time-dependent inhibition of cell proliferation. | [4] |

| MCF-7 (Breast Cancer) | 1, 2, or 3 mM | Induction of apoptosis. | [5] |

| BT-474 (Breast Cancer) | 1, 2, or 3 mM | Induction of apoptosis. | [5] |

| MDA-MB-231 (Breast Cancer) | 1, 2, or 3 mM | Induction of apoptosis. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to screening the anticancer activity of this compound, based on standard laboratory practices and the available information on matrine and this compound.[2][6]

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 μM) and incubate for 24, 48, and 72 hours.

-

Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Treat A549 cells with desired concentrations of this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Procedure:

-

Treat A549 cells with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4. Transwell Invasion Assay

-

Objective: To assess the effect of this compound on cancer cell invasion.

-

Procedure:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed serum-starved A549 cells in the upper chamber in a serum-free medium containing this compound.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.

-

Signaling Pathways

The anticancer activity of this compound in A549 cells involves the modulation of several key signaling pathways. The compound has been shown to downregulate the phosphorylation of AKT, inhibit the transcriptional activity of NF-κB, and suppress the activity of the ubiquitin-proteasome system.[2] These actions lead to the upregulation of pro-apoptotic genes (caspase-3 and caspase-8) and the downregulation of anti-apoptotic proteins (Survivin and Bcl-2), as well as cell cycle-related proteins (CDK-2) and matrix metalloproteinases (MMP-2/9).[2]

Anticancer signaling pathway of this compound.

Anti-inflammatory and Antiviral Activities

There is currently a significant lack of published research specifically investigating the anti-inflammatory and antiviral properties of this compound. In contrast, its isomer, matrine, has demonstrated notable effects in these areas.

Anti-inflammatory Effects of Matrine: Matrine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] Its mechanisms of action often involve the suppression of the NF-κB and MAPK signaling pathways.[7][8]

Antiviral Effects of Matrine: Matrine has been reported to have antiviral activity against a range of viruses, including hepatitis B virus (HBV), coxsackievirus, and influenza virus.[9] The antiviral mechanisms are thought to involve the inhibition of viral replication and the modulation of the host immune response.[9][10]

Given the structural similarity between this compound and matrine, it is plausible that this compound may also possess anti-inflammatory and antiviral properties. However, dedicated screening and mechanistic studies are required to confirm this and to determine its potency and specific mechanisms of action.

Proposed Experimental Workflow for Screening

The following workflow is proposed for the initial screening of this compound for anti-inflammatory and antiviral activities.

References

- 1. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

The Pharmacological Landscape of Allomatrine: A Technical Guide for Researchers

Introduction

Allomatrine, a quinolizidine alkaloid predominantly extracted from the roots of plants from the Sophora genus, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Often used interchangeably with its stereoisomer, Matrine, this compound has been a staple in traditional Chinese medicine for centuries and is now being rigorously investigated under the lens of modern pharmacology. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, anti-fibrotic, and antiviral effects. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anti-Cancer Properties

This compound exhibits a broad spectrum of anti-tumor activities across various cancer types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of proliferation and metastasis, and the modulation of key signaling pathways.[1]

Mechanism of Action

This compound's anti-cancer effects are orchestrated through its influence on several critical signaling pathways. A predominant mechanism is the inhibition of the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2] By downregulating the phosphorylation of key components of this pathway, this compound can effectively halt cancer cell progression.[2]

Furthermore, this compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of caspases.[3][4]

The NF-κB signaling pathway , a critical regulator of inflammation and cell survival, is another key target of this compound. By inhibiting the activation of NF-κB, this compound can suppress the expression of downstream genes involved in tumor cell proliferation, angiogenesis, and metastasis.

Signaling Pathway: this compound's Inhibition of the PI3K/Akt/mTOR Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: Anti-Cancer Activity of this compound

The following table summarizes the in vitro cytotoxic effects of this compound and its derivatives on various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Matrine | HeLa | Cervical Cancer | 2181 | [5] |

| Matrine | SiHa | Cervical Cancer | 2178 | [5] |

| Matrine Derivative (5i) | A549 | Lung Cancer | 1.6 | [6] |

| Matrine Derivative (50) | A549 | Lung Cancer | 7.58 | [7] |

| Matrine | HCT116 | Colon Cancer | >1000 | [8] |

| Matrine | SW620 | Colon Cancer | >1000 | [8] |

| Matrine | BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition | [4] |

| Matrine | PANC-1 | Pancreatic Cancer | Dose-dependent inhibition | [4] |

In vivo studies have also demonstrated the potent anti-tumor effects of this compound. For instance, in a nude mouse model with HepG2 liver cancer cell xenografts, the combination of Matrine and cisplatin resulted in a tumor inhibition rate of 83.3%.[9] In a separate study on a cervical tumor xenograft model, the combination of Matrine (50 mg/kg) and cisplatin (2 mg/kg) significantly suppressed tumor growth.[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.[10][11][12][13]

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[5]

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.01, 0.1, 1.25, 2.5, 5, 10 mM) and incubated for different time points (e.g., 24, 48, 72 hours).[5][14]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Cell Implantation: Human cancer cells (e.g., HepG2, HeLa) are suspended in a suitable medium and injected subcutaneously into the flank of the mice (e.g., 5x10⁶ cells in 200 µl).[9]

-

Treatment: Once the tumors reach a certain volume (e.g., ~100 mm³), the mice are randomly assigned to different treatment groups: a control group (e.g., saline), an this compound group (e.g., 50 mg/kg, intraperitoneal injection), a positive control group (e.g., cisplatin 2 mg/kg), and a combination therapy group.[5]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow: In Vivo Anti-Cancer Study

Caption: Workflow for an in vivo tumor xenograft study.

Anti-Inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by modulating the production of inflammatory mediators and regulating immune cell responses.

Mechanism of Action

A primary mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/MAPK signaling pathway .[15] Upon stimulation by lipopolysaccharide (LPS), this pathway triggers the production of pro-inflammatory cytokines. This compound can suppress the activation of this pathway, thereby reducing the expression of cytokines such as TNF-α, IL-1β, and IL-6.[15][16]

This compound also influences the polarization of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[15] This modulation of macrophage activity contributes to the resolution of inflammation.

Signaling Pathway: this compound's Modulation of the NF-κB Pathway

References

- 1. Frontiers | Matrine: A Promising Natural Product With Various Pharmacological Activities [frontiersin.org]

- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrine induces apoptosis in multiple colorectal cancer cell lines in vitro and inhibits tumour growth with minimum side effects in vivo via Bcl-2 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrine inhibits proliferation and induces apoptosis of pancreatic cancer cells in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 5. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of matrine derivatives containing benzo-α-pyrone structure as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of matrine in combination with cisplatin on liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Allomatrine and Related Alkaloids: A Technical Guide to Their Effects on Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The quest for novel anti-inflammatory agents has led to significant interest in natural products. Among these, alkaloids derived from the plant Sophora flavescens (Ku Shen), have demonstrated potent pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1] This technical guide focuses on the molecular mechanisms by which these quinolizidine alkaloids, specifically allomatrine and its related isomers matrine and oxymatrine, modulate core inflammatory signaling pathways.

While much of the detailed mechanistic research has been conducted on matrine and oxymatrine, this compound is a key constituent with established anti-inflammatory properties. This document synthesizes the available data on this class of compounds to provide a comprehensive resource for researchers and drug developers. We will delve into the effects of these alkaloids on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This guide provides quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.

Matrine alkaloids have been shown to exert significant inhibitory effects on this pathway at multiple key junctures.[2] Studies demonstrate that matrine can suppress the expression of IKKβ and inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of inflammatory genes.[3][4]

References

- 1. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives [mdpi.com]

- 2. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Arsenal of Allomatrine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomatrine, a quinolizidine alkaloid derived from the root of Sophora flavescens (Ku Shen), and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. This technical guide provides an in-depth overview of the antiviral properties of this compound and its related compounds against a range of viruses, including Hepatitis B Virus (HBV), Influenza A Virus, and Coxsackievirus B3 (CVB3). The guide details the quantitative antiviral data, experimental methodologies for assessing antiviral efficacy, and the molecular signaling pathways implicated in their mechanism of action.

Quantitative Antiviral Activity

The antiviral efficacy of this compound and its derivatives has been quantified against several key viral pathogens. The following tables summarize the half-maximal inhibitory concentration (IC50) and selectivity index (SI) values, providing a comparative overview of their potency and therapeutic window.

Table 1: Antiviral Activity against Hepatitis B Virus (HBV)

| Compound | Cell Line | Target | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |

| Matrine | HepG2.2.15 | HBsAg secretion | >1000 | >1000 | - | [1] |

| Matrine | HepG2.2.15 | HBeAg secretion | >1000 | >1000 | - | [1] |

| Matrine | HepG2.2.15 | HBV DNA replication | 800 (76% inhibition) | >800 | - | [1] |

| Oxymatrine | HepG2.2.15 | HBsAg secretion | 800 (78% inhibition) | >800 | - | [1] |

| Oxymatrine | HepG2.2.15 | HBeAg secretion | 800 (61% inhibition) | >800 | - | [1] |

| Oxymatrine | HepG2.2.15 | HBV DNA replication | 800 (78% inhibition) | >800 | - | [1] |

| Matrine Derivative 4a | HepG2.2.15 | HBeAg secretion | 41.78 | >100 | >2.39 | [2] |

| Matrine Derivative 4d | HepG2.2.15 | HBeAg secretion | 33.68 | >100 | >2.97 | [2] |

| Lamivudine (Control) | HepG2.2.15 | HBeAg secretion | 151.7 | >1000 | >6.59 | [2] |

Table 2: Antiviral Activity against Influenza A Virus

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |

| Matrine Derivative 7b | H3N2 | A549 | 5.14 | >100 | >19.45 | [3] |

| Amantadine (Control) | H3N2 | A549 | >10 | - | - | [3] |

Table 3: Antiviral Activity against Coxsackievirus B3 (CVB3)

| Compound | Cell Line | IC50 (mg/mL) | CC50 (mg/mL) | SI (CC50/IC50) | Reference |

| Oxymatrine | HeLa | 0.238 | >1 | >4.2 | [4] |

Experimental Protocols

The evaluation of the antiviral activity of this compound and its derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentration of the compounds and for calculating the selectivity index.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a period corresponding to the antiviral assay (e.g., 48-72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication.

-

Principle: The ability of a virus to form plaques (localized areas of cell death) in a cell monolayer is inhibited in the presence of an antiviral compound. The reduction in the number of plaques is proportional to the antiviral activity.

-

Protocol:

-

Seed host cells (e.g., MDCK for influenza virus) in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

-

Quantitative PCR (qPCR) for HBV DNA Quantification

This method is used to specifically measure the amount of viral DNA, providing a direct measure of viral replication.

-

Principle: Real-time PCR is used to amplify and simultaneously quantify a targeted DNA molecule. For HBV, specific primers are used to amplify a region of the viral genome. The amount of amplified product is measured in real-time using a fluorescent dye or probe.

-

Protocol:

-

Culture HepG2.2.15 cells (which stably produce HBV particles) in the presence of different concentrations of the test compound for a specified period (e.g., 6 days).

-

Collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Prepare a qPCR reaction mixture containing the extracted DNA, HBV-specific primers, a fluorescent probe (e.g., TaqMan), and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

A standard curve is generated using known concentrations of a plasmid containing the HBV target sequence.

-

The amount of HBV DNA in the samples is quantified by comparing their amplification data to the standard curve.

-

Western Blot for Viral Protein Expression

This technique is used to detect and quantify specific viral proteins in infected cells, providing insight into the compound's effect on viral protein synthesis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies against the viral protein of interest.

-

Protocol:

-

Infect cells with the virus and treat with the test compound.

-

After the desired incubation period, lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the viral protein of interest.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the bands corresponding to the viral protein can be quantified and compared between treated and untreated samples.

-

Signaling Pathways and Mechanism of Action

The antiviral effects of this compound and its derivatives are often attributed to their ability to modulate host cellular signaling pathways that are crucial for viral replication and the host immune response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses and is often hijacked by viruses to facilitate their replication. Matrine and its analogs have been shown to inhibit the activation of the NF-κB pathway.[5]

-

Mechanism: In the context of viral infection, pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs), leading to the activation of a signaling cascade that culminates in the phosphorylation and degradation of IκBα. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and other genes that can support viral replication. This compound and its derivatives can interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Modulation of Interferon Signaling Pathway

The interferon (IFN) system is a critical component of the innate immune response to viral infections. Matrine has been shown to modulate the IFN signaling pathway, which can contribute to its antiviral effects.

-

Mechanism: Upon viral infection, host cells produce interferons, which bind to their receptors on neighboring cells, activating the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs) that have antiviral functions. Some studies suggest that matrine can enhance the production of type I interferons (IFN-α/β) and upregulate the expression of key components of the IFN signaling pathway, thereby potentiating the antiviral state of the host cells.[6]

References

- 1. Oxymatrine Inhibition of Hepatitis B Virus Replication Through ERK1/2 Pathway and HNF1α and HNF4α Block <em>in vitro</em> - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential mechanism underlying the effect of matrine on COVID-19 patients revealed through network pharmacological approaches and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral activity against dengue virus of diverse classes of algal sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Allomatrine's In Vitro Assault on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allomatrine, a quinolizidine alkaloid derived from the traditional Chinese medical herb Sophora flavescens, has garnered significant attention for its potential as an anticancer agent. Extensive in vitro studies have demonstrated its cytotoxic effects across a broad spectrum of tumor cell lines. This technical guide synthesizes the current understanding of this compound's in vitro cytotoxicity, providing a comprehensive overview of its quantitative effects, the experimental protocols used for its evaluation, and the intricate signaling pathways it modulates.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are influenced by the specific cancer cell line and the duration of treatment. The following tables summarize the reported IC50 values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Citation |

| HeLa | Cervical Cancer | 2.181 | 24 | [1] |

| SiHa | Cervical Cancer | 2.178 | 24 | [1] |

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| A549 | Non-small cell lung cancer | ≥10 | Not Specified | [2] |

Experimental Protocols

The investigation of this compound's in vitro cytotoxicity relies on a suite of well-established experimental protocols. These assays are crucial for quantifying cell viability, proliferation, apoptosis, and cell cycle distribution.

Cell Viability and Proliferation Assays

1. MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

2. CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.

-

Protocol:

-

Plate and treat cells with this compound as described for the MTT assay.

-

Following the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the control group.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

2. DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.

-

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

-

Protocol:

-

Grow and treat cells on coverslips.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Stain the cells with DAPI solution.

-

Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope.

-

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The following diagrams illustrate the key pathways affected by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell viability.[3]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation and survival. Inhibition of this pathway by this compound contributes to its anticancer effects.[4]

Apoptosis Signaling Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptosis-related proteins, including the Bcl-2 family proteins and caspases.

The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of the intrinsic apoptotic pathway. This compound has been observed to decrease the expression of Bcl-2 and increase the expression of Bax, thereby promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.[5]

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. This compound has been shown to upregulate the expression of Fas, a key death receptor, and activate caspase-8.[6][7]

Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases, such as caspase-3, which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][7]

References

- 1. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrine induces apoptosis via targeting CCR7 and enhances the effect of anticancer drugs in non-small cell lung cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of matrine to inhibit osteosarcoma cell proliferation via the regulation of the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrine inhibits proliferation and induces apoptosis of the androgen‑independent prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrine inhibits proliferation and induces apoptosis of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Allomatrine's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomatrine, a quinolizidine alkaloid derived from the root of the traditional Chinese herb Sophora flavescens (Kushen), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects[1][2]. This technical guide provides an in-depth exploration of the mechanisms through which this compound and its closely related derivative, oxymatrine (OMT), modulate complex immune responses. The terms matrine and this compound are often used interchangeably in scientific literature, with both demonstrating profound immunomodulatory capabilities. This document synthesizes current research to serve as a resource for professionals in immunology and drug development, detailing the compound's effects on innate and adaptive immunity, summarizing quantitative data, outlining key experimental protocols, and visualizing the critical signaling pathways involved.

Modulation of Innate Immunity

This compound exerts significant influence over the innate immune system, primarily by targeting key cells like macrophages and microglia and by interfering with foundational inflammatory signaling pathways such as the Toll-like receptor (TLR) and NF-κB cascades.

Macrophage Polarization

Macrophages, highly plastic cells, can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype[3][4]. This compound has been shown to modulate this balance, a critical factor in the inflammatory tumor microenvironment and other inflammatory conditions[5][6].

-

Inhibition of M1 Polarization : In conditions like sepsis-induced lung injury, this compound inhibits the infiltration of M1 macrophages[7]. The M1 phenotype is typically activated by stimuli like lipopolysaccharide (LPS) and is responsible for secreting pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[3].

-

Promotion of M2 Polarization : this compound promotes the M2 phenotype, which is associated with tissue repair and the resolution of inflammation[7]. In the context of lung cancer, matrine was found to inhibit the polarization of tumor-associated macrophages (TAMs) towards the M2-like phenotype, which is known to promote metastasis[8]. This suggests a context-dependent regulation. Matrine treatment decreased the expression of the M2 marker CD206 and reduced the production of anti-inflammatory cytokines associated with M2 macrophages, such as IL-4 and IL-10, in a lung cancer model[8].

Toll-Like Receptor (TLR) and NF-κB Signaling

Toll-like receptors (TLRs) are pattern recognition receptors crucial for initiating innate immune responses[9][10][11]. The NF-κB signaling pathway is a central hub for regulating genes involved in inflammation, cell survival, and immune responses[12][13]. This compound consistently demonstrates an inhibitory effect on this axis.

-

HMGB1/TLR4/NF-κB Pathway : In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, matrine treatment significantly reduced the expression of the inflammatory mediator HMGB1 and its receptor TLR4 in the central nervous system (CNS)[14]. This was associated with the downregulation of downstream signaling molecules MyD88 and TRAF6, leading to reduced phosphorylation of NF-κB p65 and an increase in the inhibitory molecule IκB-α[14].

-

Direct NF-κB Inhibition : this compound directly targets the NF-κB pathway in various cell types. In LPS-stimulated microglia, oxymatrine prevents the phosphorylation and subsequent degradation of I-κBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus[15]. This action is critical for shutting down the expression of NF-κB-dependent genes, including those for iNOS, COX-2, and numerous pro-inflammatory cytokines[15].

References

- 1. What is the mechanism of Matrine? [synapse.patsnap.com]

- 2. Synthesis, characterization and in vitro biological evaluation of two matrine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxymatrine blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polarization dictates iron handling by inflammatory and alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Material Stiffness in Cooperation with Macrophage Paracrine Signals Determines the Tenogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Matrine Attenuates Lung Injury by Modulating Macrophage Polarization and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrine suppresses lung cancer metastasis via targeting M2-like tumour-associated-macrophages polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 11. Toll-Like Receptors (TLRs): Structure, Functions, Signaling, and Role of Their Polymorphisms in Colorectal Cancer Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of the HMGB1/TLR4/NF-κB signaling pathway in the CNS by matrine in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Biosynthesis of Allomatrine in Sophora Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allomatrine, a tetracyclic quinolizidine alkaloid and a diastereomer of the more abundant matrine, is a constituent of various Sophora species, plants with a long history in traditional medicine. While research has predominantly focused on matrine and its N-oxide, oxymatrine, this compound is gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its discovery, proposed biosynthetic pathway, and the experimental methodologies crucial for its study. Quantitative data on its occurrence are presented, and key experimental protocols are detailed to facilitate further research into this promising natural product.

Discovery and Occurrence

This compound is a stereoisomer of matrine, characterized by a trans, trans, anti configuration of its quinolizidine rings.[1] While matrine is often the most abundant of the matrine-type alkaloids in Sophora species, this compound is typically present in lower concentrations.[1] Its discovery is intrinsically linked to the broader investigation of the alkaloidal content of Sophora plants, which have been a source of traditional medicines for centuries.[2][3] The isolation and characterization of this compound have been achieved through various chromatographic and spectroscopic techniques, distinguishing it from its other natural diastereomers, matrine (cis, cis, anti) and isomatrine (cis, cis, syn).[1][4]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Sophora species has not been fully elucidated with direct enzymatic evidence for every step. However, based on studies of quinolizidine alkaloid biosynthesis in general and the proposed pathway for its diastereomer, matrine, a comprehensive hypothetical pathway can be constructed. The biosynthesis originates from the amino acid L-lysine.[2][3]

The key steps are proposed as follows:

-

Decarboxylation of L-lysine: The pathway is initiated by the enzymatic decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC).[2][5]

-

Oxidative Deamination and Cyclization: Cadaverine undergoes oxidative deamination, likely catalyzed by a diamine oxidase, to yield 5-aminopentanal, which spontaneously cyclizes to form the unstable imine, Δ¹-piperideine.[1][3]

-

Formation of the Quinolizidine Skeleton: Subsequent enzymatic steps, which are not yet fully characterized, are proposed to involve the condensation of three molecules derived from Δ¹-piperideine to assemble the core tetracyclic structure of the matrine-type alkaloids.[3]

-

Formation of Matrine: It is hypothesized that these precursors are enzymatically converted to matrine. The precise intermediates and enzymes involved in the formation of the four rings are still under investigation.

-

Isomerization to this compound: It is proposed that this compound is formed via the enzymatic isomerization of matrine. While direct evidence for an "this compound synthase" is absent, the chemical conversion of matrine to the more thermodynamically stable this compound has been demonstrated using catalysts, suggesting a plausible biological equivalent.[6]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Allomatrine's Interaction with Specific Protein Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens Ait. (kushen), has garnered significant attention in recent years for its diverse pharmacological activities. Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with specific protein targets, focusing on its anti-cancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound (often referred to as matrine in the cited literature) on various cancer cell lines and its modulation of key protein expression and cytokine levels.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| A549 | Human Lung Carcinoma | < 0.5 mg/mL | 72 h | [1] |

| SMMC-7721 | Human Hepatoma | > 1.0 mg/mL | 72 h | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 1.38 ± 0.09 mg/mL | Not Specified | [2] |

| MCF-7/ADR | Human Adriamycin-resistant Breast Cancer | 0.92 mg/mL | Not Specified | [2] |

| HepG2 | Human Hepatocellular Carcinoma | Not specified, but significant inhibition at 0.5, 1.0, and 2.0 mg/mL | 24, 48, 72 h | [3] |

| Hep3B | Human Hepatoma | 312.53 mg/L | 72 h | [4] |

Table 2: Modulation of Protein Expression and Apoptosis by this compound

| Cell Line | Target Protein/Process | Effect of this compound | Quantitative Change | Reference |

| A549, SMMC-7721 | Bcl-2 | Down-regulation | Dose-dependent decrease | [1] |

| A549, SMMC-7721 | Bax | Up-regulation | Dose-dependent increase | [1] |

| HepG2 | Apoptosis Rate | Induction | 28.91% at 0.5 mg/mL, 34.36% at 1.0 mg/mL, 38.80% at 2.0 mg/mL | [3] |

| HepG2 | Bax mRNA | Up-regulation | Dose- and time-dependent increase | [3] |

| MCF-7 | Apoptosis Rate | Induction | 56.04% (2 mM), 64.28% (4 mM), 72.81% (8 mM) | [5] |

| MCF-7 | p-AKT | Down-regulation | Significant inhibition | [5] |

| MCF-7 | p-mTOR | Down-regulation | Significant inhibition | [5] |

| Vascular Smooth Muscle Cells | NF-κB | Down-regulation | Significant decrease in relative protein expression | [6] |

Table 3: Anti-inflammatory Effects of this compound

| Cell Line | Cytokine | Effect of this compound | Quantitative Change | Reference |

| HaCaT | IL-1β | Inhibition of SP-induced production | Significant inhibition at 5-100 µg/mL | [7] |

| HaCaT | IL-8 | Inhibition of SP-induced production | Significant inhibition at 5-100 µg/mL | [7] |

| HaCaT | MCP-1 | Inhibition of SP-induced production | Significant inhibition at 5-100 µg/mL | [7] |

| HaCaT | IFN-γ | Increased production | Significant increase at 5-100 µg/mL | [7] |

| Vascular Smooth Muscle Cells | IL-1β mRNA | Down-regulation | Significant decrease | [6] |

| Vascular Smooth Muscle Cells | IL-6 mRNA | Down-regulation | Significant decrease | [6] |

| Vascular Smooth Muscle Cells | TNF-α mRNA | Down-regulation | Significant decrease | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral replication.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells. For instance, in breast cancer MCF-7 cells, this compound significantly suppresses the phosphorylation of both AKT and mTOR, leading to induced apoptosis and autophagy[5].

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[1]. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the inflammatory response. This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In vascular smooth muscle cells, this compound treatment leads to a significant reduction in the protein expression of NF-κB, which in turn suppresses the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[6].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxic effects of this compound on various cancer cell lines[3].

-

Cell Seeding: Plate cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 mg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

Western Blot Analysis

This protocol is a general representation of the methods used to analyze protein expression changes induced by this compound[1][5].

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-AKT, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry, as employed in studies investigating this compound's pro-apoptotic effects[3][5].

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

This protocol outlines the general steps for measuring changes in cytokine mRNA levels in response to this compound treatment[6].

-

Cell Treatment and RNA Extraction: Treat cells (e.g., HaCaT, vascular smooth muscle cells) with this compound. Extract total RNA from the cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using a qPCR system with SYBR Green or a probe-based assay. Use primers specific for the target cytokine genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its ability to interact with and modulate multiple key protein targets and signaling pathways. Its capacity to induce apoptosis in cancer cells, suppress inflammatory responses, and potentially inhibit viral replication highlights its pleiotropic pharmacological profile. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research into the precise mechanisms of action of this compound and its derivatives. Future studies should focus on elucidating more specific protein-drug interactions, exploring its efficacy in in vivo models, and optimizing its therapeutic index for potential clinical applications. The continued investigation of this promising natural product is warranted to fully unlock its therapeutic potential in the treatment of cancer, inflammatory diseases, and viral infections.

References

- 1. Matrine exerts anti-breast cancer activity by mediating apoptosis and protective autophagy via the AKT/mTOR pathway in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effect of matrine in human hepatoma G2 cells by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effect of matrine in human hepatoma G2 cells by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Natural products of traditional Chinese medicine treat atherosclerosis by regulating inflammatory and oxidative stress pathways [frontiersin.org]

- 6. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of matrine on the expression of substance P receptor and inflammatory cytokines production in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Allomatrine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allomatrine, a quinolizidine alkaloid derived from the traditional Chinese herb Sophora flavescens, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth investigation into the therapeutic potential of this compound, with a primary focus on its anticancer, anti-inflammatory, and antiviral properties. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's mechanisms of action and guiding future translational research.

Introduction